methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate
Overview
Description
methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is widely used in scientific research, particularly in the fields of drug interactions, medicinal chemistry, and peptide synthesis.
Mechanism of Action
Target of Action
Methyl N-(diphenylacetyl)phenylalaninate is a derivative of phenylalanine . Phenylalanine is known to influence the secretion of anabolic hormones and supply fuel during exercise . .
Mode of Action
It is known that phenylalanine and its derivatives play a role in the synthesis of neurotransmitters norepinephrine and dopamine . These neurotransmitters are associated with antidepressant effects .
Biochemical Pathways
For instance, phenylalanine is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, and play a role in mental performance during stress-related tasks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate typically involves the reaction of phenylalanine with diphenylacetyl chloride in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the synthesis of complex organic molecules.
Biology: This compound is utilized in the investigation of enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
methyl 2-(2,2-diphenylacetamido)-3-phenylpropanoate is unique due to its specific diphenylacetyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various scientific applications.
Properties
IUPAC Name |
methyl 2-[(2,2-diphenylacetyl)amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-28-24(27)21(17-18-11-5-2-6-12-18)25-23(26)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNGNTUQPHZKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322796 | |
Record name | Methyl N-(diphenylacetyl)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-95-6 | |
Record name | NSC402050 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N-(diphenylacetyl)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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